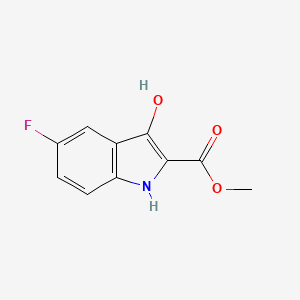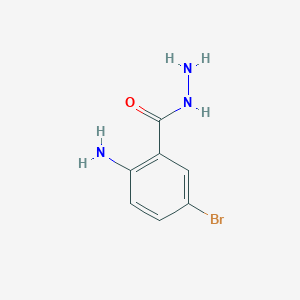
methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-fluoro-3-hydroxy-1H-indole-2-carboxylate de méthyle est un composé synthétique appartenant à la famille des indoles. Les indoles sont des systèmes hétérocycliques importants présents dans divers produits naturels et médicaments. Ce composé se caractérise par la présence d'un atome de fluor en position 5, d'un groupe hydroxyle en position 3 et d'un groupe ester carboxylate en position 2 du cycle indole. Ces caractéristiques structurales contribuent à ses propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-fluoro-3-hydroxy-1H-indole-2-carboxylate de méthyle implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que le 5-fluoroindole et le 2-bromoacétate de méthyle.
Formation d'un intermédiaire : Le 5-fluoroindole subit une réaction de bromation pour former le 5-fluoro-3-bromoindole.
Hydroxylation : Le 5-fluoro-3-bromoindole est ensuite soumis à une réaction d'hydroxylation à l'aide d'un agent hydroxilant approprié pour introduire le groupe hydroxyle en position 3.
Estérification : Enfin, l'intermédiaire hydroxylé est estérifié avec le 2-bromoacétate de méthyle en milieu basique pour obtenir le 5-fluoro-3-hydroxy-1H-indole-2-carboxylate de méthyle.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées, telles que l'utilisation de catalyseurs spécifiques, de solvants et un contrôle de la température, afin d'améliorer le rendement et la pureté. Le processus peut également inclure des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-fluoro-3-hydroxy-1H-indole-2-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un groupe carbonyle.
Réduction : Le groupe ester peut être réduit en alcool.
Substitution : L'atome de fluor peut être substitué par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en milieu basique pour remplacer l'atome de fluor.
Principaux produits formés
Oxydation : Formation de 5-fluoro-3-oxo-1H-indole-2-carboxylate.
Réduction : Formation de 5-fluoro-3-hydroxy-1H-indole-2-méthanol.
Substitution : Formation de dérivés de 5-substitués-3-hydroxy-1H-indole-2-carboxylate.
Applications De Recherche Scientifique
Le 5-fluoro-3-hydroxy-1H-indole-2-carboxylate de méthyle présente diverses applications en recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de dérivés d'indole plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antivirales, anticancéreuses et antimicrobiennes.
Médecine : Investigated for its potential therapeutic applications in treating various diseases.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 5-fluoro-3-hydroxy-1H-indole-2-carboxylate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. La présence de l'atome de fluor et du groupe hydroxyle peut influencer son affinité de liaison et sa spécificité, conduisant à divers effets biologiques.
Mécanisme D'action
The mechanism of action of methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and hydroxyl group can influence its binding affinity and specificity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5-fluoro-3-iodo-1H-indole-2-carboxylate de méthyle : Structure similaire mais avec un atome d'iode au lieu d'un groupe hydroxyle.
2-méthyl-5-hydroxy-1H-indole-3-carboxylate d'éthyle : Structure similaire mais avec un ester éthylique et un groupe méthyle.
Unicité
Le 5-fluoro-3-hydroxy-1H-indole-2-carboxylate de méthyle est unique en raison de la combinaison de l'atome de fluor, du groupe hydroxyle et de l'ester carboxylate, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C10H8FNO3 |
|---|---|
Poids moléculaire |
209.17 g/mol |
Nom IUPAC |
methyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)8-9(13)6-4-5(11)2-3-7(6)12-8/h2-4,12-13H,1H3 |
Clé InChI |
JDRWQGKCMHVAMZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide](/img/structure/B12121792.png)
![2-amino-1-(2,3-dimethylphenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12121796.png)
![N-[1-(1-benzyl-1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]furan-2-carboxamide](/img/structure/B12121804.png)


![5,6-Dihydrobenzo[h]quinazolin-4-amine](/img/structure/B12121815.png)
![2-Methoxy-5-(2-methylpropyl)indolo[2,3-b]quinoxaline](/img/structure/B12121817.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12121828.png)

![N-tert-butyl-2-[(6-methoxypyridin-3-yl)amino]propanamide](/img/structure/B12121838.png)
![3-{[(2-Chlorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12121848.png)
![ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12121849.png)
![3-[(4-chloro-2-methylphenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12121859.png)

